N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide
Description
N-(2-Chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide is a sulfonamide-containing acetamide derivative with a molecular framework characterized by:
- A 2-chlorophenyl group attached to the acetamide nitrogen.
- A 4-fluorophenylsulfonyl moiety linked to the α-carbon of the acetamide backbone.
Its structural features, such as electron-withdrawing substituents (Cl, F) and sulfonyl groups, contribute to its physicochemical properties and reactivity .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO3S/c15-12-3-1-2-4-13(12)17-14(18)9-21(19,20)11-7-5-10(16)6-8-11/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPENEJJZTYXCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The reaction begins with the chlorination of 4-fluorobenzenesulfonyl chloride using thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The sulfonyl chloride intermediate is then reacted with 2-chloroaniline in the presence of a base such as triethylamine or pyridine to form the desired acetamide compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or acetamides.
Scientific Research Applications
N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Rings
Chlorophenyl Positional Isomers
- N-(3-Chlorophenyl)-2-[(4-Fluorophenyl)Sulfonyl-Methylamino]Acetamide (Compound A): Differs in the position of the chlorine atom (3-chlorophenyl vs. 2-chlorophenyl). Contains an additional methyl group on the sulfonamide nitrogen. Impact: Methylation reduces polarity and may enhance membrane permeability compared to the parent compound .
- N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide (Compound B): Features a nitro group at the 2-position of the 4-chlorophenyl ring. Replaces the 4-fluorophenylsulfonyl group with a methylsulfonyl moiety.
Fluorophenyl Modifications
- 2-[(2-Amino-2-Oxoethyl)Sulfanyl]-N-(4-Fluorophenyl)Acetamide (Compound C): Replaces the sulfonyl group with a sulfanyl linkage and introduces an amide-functionalized side chain. Impact: The sulfanyl group may enhance hydrogen-bonding capacity, while the amino-oxoethyl chain introduces additional sites for intermolecular interactions .
Backbone and Functional Group Modifications
Sulfonamide vs. Thiadiazole Derivatives
- N-(2-(2-Chlorophenyl)-4-Oxothiazolidin-3-Yl)-2-((3-(4-Fluorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-Yl)Thio)Acetamide (Compound D): Incorporates a thiadiazole ring and a quinazolinone moiety instead of a simple sulfonamide. Impact: The extended aromatic system may improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
Indole-Containing Analogs
- 2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-Indol-3-Yl)-N-((4-Fluorophenyl)Sulfonyl)Acetamide (Compound E) :
Translocator Protein (TSPO) Binding Affinity
- N-(2-Chlorophenyl)-2-[(4-Fluorophenyl)Sulfonyl]Acetamide: No direct TSPO data available, but structurally related compounds like FGIN-1–27 (Ki = 3.25 nM) and Ro5-4864 (Ki = 1.02 nM) demonstrate nanomolar affinity. The absence of a lipophilic substituent (e.g., methyl or cyclohexyl) in the parent compound may reduce TSPO binding compared to these analogs .
Anticancer Potential
- Compound D (thiadiazole-quinazolinone hybrid) showed moderate cytotoxicity in preliminary assays, attributed to topoisomerase inhibition. The parent compound’s simpler structure may lack this activity due to the absence of planar heterocyclic systems .
Table 1: Key Properties of Selected Compounds
Biological Activity
N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group and a fluorophenyl sulfonamide moiety, which contribute to its unique biological properties. Its structure can be represented as follows:
This compound exhibits biological activity primarily through:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially affecting various metabolic pathways. It may bind to the active sites of enzymes, preventing substrate interaction and subsequent reactions.
- Receptor Modulation : The compound can modulate receptor functions, influencing cellular signaling pathways. This modulation can lead to altered physiological responses, such as anti-inflammatory effects.
Biological Activity
1. Antimicrobial Activity
Research indicates that this compound shows significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, the compound exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
2. Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored in several studies. It is believed to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
3. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and Caco-2 (colorectal carcinoma). The mechanism involves inducing apoptosis and inhibiting cell cycle progression .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 2 µg/mL against S. aureus | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Anticancer | Cytotoxicity against A549 and Caco-2 cells |
Case Studies
A recent study conducted on the compound's antimicrobial effectiveness involved testing against drug-resistant strains of bacteria. The results highlighted its potential as a novel antimicrobial agent, particularly in the context of rising antibiotic resistance. The study reported that modifications in the molecular structure could enhance efficacy further.
Another investigation focused on its anticancer properties, where this compound was found to induce apoptosis in cancer cells through caspase activation pathways. This study provided insights into the compound's mechanism at the molecular level, suggesting it could be developed into a therapeutic agent for cancer treatment .
Q & A
Q. Optimization strategies :
- Temperature control : Refluxing in acetic anhydride (e.g., 30–60 minutes at 110–120°C) improves acetylation efficiency .
- Catalysis : Transition-metal catalysts (e.g., Ru(bpy)₃Cl₂) enhance light-driven reactions .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in sulfonylation .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy :
- X-ray crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds stabilizing the acetamide backbone) and intermolecular packing (N–H···O chains along the c-axis) .
- HRMS (ESI) : Validate molecular weight (e.g., calculated vs. experimental m/z with <2 ppm error) .
Advanced: How do intramolecular interactions influence the compound’s reactivity and stability?
Answer:
- C–H···O hydrogen bonds : Intramolecular interactions between the chlorophenyl C–H and sulfonyl oxygen create a six-membered pseudo-ring, reducing conformational flexibility and enhancing thermal stability .
- Intermolecular N–H···O bonds : Drive crystal packing into infinite chains, affecting solubility and crystallization behavior .
- Electron-withdrawing effects : The sulfonyl group activates the acetamide carbonyl toward nucleophilic attack, while the 2-chlorophenyl substituent sterically hinders para-position reactivity .
Q. Experimental validation :
- Compare DFT-calculated bond angles (e.g., C–S–O ~106–108°) with crystallographic data to assess strain .
- Thermal gravimetric analysis (TGA) quantifies stability up to decomposition temperatures (~200–250°C) .
Advanced: How can researchers resolve contradictions in reported biological activities or synthetic yields?
Answer:
Contradictions often arise from:
- Reaction condition variability : E.g., light intensity in photochemical synthesis alters SO₂ insertion efficiency, leading to yield discrepancies (40–68% in similar sulfonamides) .
- Biological assay protocols : Differences in cell lines or enzyme sources (e.g., COX-2 vs. EGFR inhibition assays) complicate activity comparisons .
Q. Resolution strategies :
- Reproducibility studies : Standardize synthetic protocols (e.g., strict control of anhydrous conditions for acetylation) .
- Dose-response profiling : Test the compound across multiple concentrations (e.g., 0.1–100 µM) in enzyme inhibition assays to clarify IC₅₀ values .
- Meta-analysis : Cross-reference crystallographic data (e.g., Cambridge Structural Database) to identify structural motifs correlated with activity .
Advanced: What computational methods aid in predicting the compound’s reactivity and binding modes?
Answer:
- DFT calculations : Model transition states for sulfonylation reactions (e.g., Gibbs free energy barriers for SO₂ insertion) .
- Molecular docking : Predict binding to biological targets (e.g., COX-2 active site) using AutoDock Vina or Schrödinger Suite. Align results with crystallographic data from related acetamides .
- MD simulations : Assess solvation effects on stability (e.g., 100-ns simulations in explicit water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
